2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-aminocyclohexanol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in biological research.
Medicine: Due to its diverse biological activities, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial and antifungal activities. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
2,4-Disubstituted thiazoles: These compounds have substituents at positions 2 and 4 of the thiazole ring and show diverse biological activities.
Uniqueness
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the aminocyclohexyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a novel compound characterized by a thiazole ring and an aminocyclohexyl group. This combination suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's molecular formula is C11H17N3O2S, with a molecular weight of approximately 255.34 g/mol.
Chemical Structure
The structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 4-aminocyclohexanol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide under basic conditions. The reaction is carried out in solvents like dimethylformamide (DMF) with potassium carbonate as the base to facilitate nucleophilic substitution reactions.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The thiazole moiety is particularly noted for its ability to inhibit various enzymes and receptors, which may contribute to therapeutic effects against infections. In vitro tests have shown that this compound possesses antibacterial and antifungal properties .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been suggested through its structural characteristics. Thiazole derivatives often demonstrate the ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
Recent research highlights the compound's anticancer properties. In particular, studies on related thiazole derivatives have shown promising results against resistant cancer cell lines. For instance, lead compounds from similar classes have been reported to induce apoptosis and autophagy in cancer cells, leading to significant reductions in tumor growth in vivo .
Case Study: Anticancer Efficacy
A notable study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines including melanoma and pancreatic cancer. The results indicated that these compounds could effectively induce cell death through apoptosis and autophagy mechanisms. Specifically, lead compound 6b from a related class showed high potency against both sensitive and resistant cancer cell lines .
The mechanism of action for this compound involves interactions with specific molecular targets within cells. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This interaction is crucial for the observed biological effects such as antibacterial and anticancer activities .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-Aminocyclohexyl)acetamide | Similar aminocyclohexyl group | Lacks thiazole ring; primarily studied for analgesic properties |
2-(4-Aminophenyl)-N-(1,3-thiazol-2-yl)acetamide | Contains a thiazole ring | Exhibits potent antimicrobial activity |
4-(Aminomethyl)-N-(1,3-thiazol-2-yl)butanamide | Longer alkyl chain | Potentially different pharmacokinetics due to chain length |
The uniqueness of this compound lies in the combination of its cyclohexane-derived amine with the thiazole structure, which may enhance its biological activity compared to other compounds lacking this specific structural feature.
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-(4-aminocyclohexyl)oxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H17N3O2S/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11/h5-6,8-9H,1-4,7,12H2,(H,13,14,15) |
InChI Key |
BHOOXLNSTYDVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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